molecular formula C10H6N2 B13868957 3-Ethynyl-1,5-naphthyridine

3-Ethynyl-1,5-naphthyridine

Cat. No.: B13868957
M. Wt: 154.17 g/mol
InChI Key: XONUXNJVBSUFDD-UHFFFAOYSA-N
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Description

3-Ethynyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of an ethynyl group attached to the third position of the 1,5-naphthyridine ring

Preparation Methods

The synthesis of 3-Ethynyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the use of a Suzuki cross-coupling reaction. In this method, 3-bromo-1,5-naphthyridine is reacted with an ethynylboronic acid in the presence of a palladium catalyst to yield this compound . Another approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethynyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethynyl-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

3-Ethynyl-1,5-naphthyridine can be compared with other naphthyridine derivatives such as 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine and 2-((Trimethylsilyl)ethynyl)pyridin-3-ol . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the ethynyl group in this compound makes it unique and contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

3-ethynyl-1,5-naphthyridine

InChI

InChI=1S/C10H6N2/c1-2-8-6-10-9(12-7-8)4-3-5-11-10/h1,3-7H

InChI Key

XONUXNJVBSUFDD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=CC=N2)N=C1

Origin of Product

United States

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